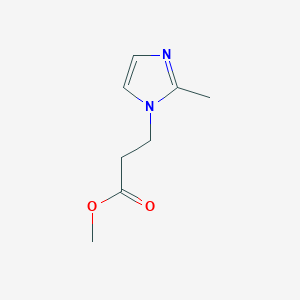

methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Descripción general

Descripción

“Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” is a chemical compound with the CAS Number: 18999-46-7 . It has a molecular weight of 154.17 . The IUPAC name for this compound is “methyl 3-(1H-imidazol-1-yl)propanoate” and its InChI Code is 1S/C7H10N2O2/c1-11-7(10)2-4-9-5-3-8-6-9/h3,5-6H,2,4H2,1H3 .

Molecular Structure Analysis

The molecular structure of “methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

“Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Aplicaciones Científicas De Investigación

Synthesis of Mitochondria-targeted Prodrugs

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate derivatives have been synthesized as mitochondria-targeted prodrugs. Specifically, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid and its related compounds have been developed, showing potential as antioxidants and therapeutic agents (Hattan et al., 2013).

Inhibitory Activity in Microsomal Assays

Studies have shown the inhibitory activity of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate derivatives in microsomal assays, particularly highlighting their role in enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines (Gomaa et al., 2011).

Potential in Treating Myocardial Ischemia

Imidazole derivatives, including methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, have been investigated for their potential therapeutic effects in experimental myocardial ischemia, focusing on thromboxane synthetase inhibition (Korb et al., 1986).

Radiotracers for Imaging Hypoxia

These compounds have been employed in the synthesis of radiotracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1-yl)propyl]tyrosine ([18F]FNT) for PET imaging of hypoxic tumor tissues. This application demonstrates the compound's role in medical imaging and diagnostics (Malik et al., 2012).

Ionic Liquid Polymer Electrolytes

In the field of materials science, derivatives of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, such as methyl 3-(3-(2-hydroxyethyl)imidazole-1-yl)propanoate chloride and bromate salts, have been synthesized and utilized in developing low environmental humidity sensitive ionic liquid polymer electrolytes (Zhang et al., 2014).

Safety and Hazards

The safety data sheet for “methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-(2-methylimidazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-7-9-4-6-10(7)5-3-8(11)12-2/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVWOVMCISTHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401784 | |

| Record name | methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |

CAS RN |

457957-92-5 | |

| Record name | methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

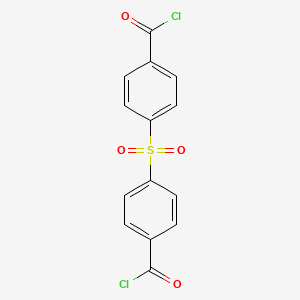

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-methylbenzoyl)amino]propanoic Acid](/img/structure/B3052749.png)

![2-Methylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B3052751.png)

![1,4-Bis[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B3052752.png)